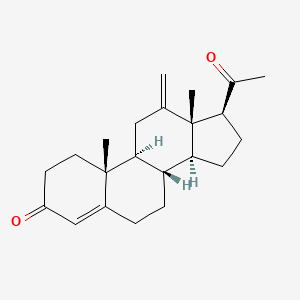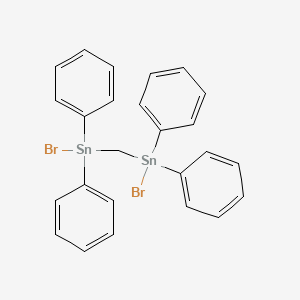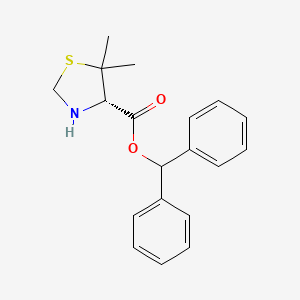
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of diphenylmethyl chloride with (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions and can lead to higher purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the carboxylate group.
Substitution: The diphenylmethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The diphenylmethyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: A simpler compound with a similar diphenylmethyl group but lacking the thiazolidine ring.
Modafinil: Contains a diphenylmethyl moiety and is used as a cognitive enhancer.
Pyrrolidine Derivatives: Compounds with a similar five-membered ring structure but different substituents.
Uniqueness
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is unique due to the presence of both the diphenylmethyl group and the thiazolidine ring. This combination imparts specific chemical and biological properties that are not found in simpler compounds like diphenylmethane or other thiazolidine derivatives .
Propriétés
Numéro CAS |
85091-08-3 |
|---|---|
Formule moléculaire |
C19H21NO2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
benzhydryl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C19H21NO2S/c1-19(2)17(20-13-23-19)18(21)22-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t17-/m0/s1 |
Clé InChI |
IDOIQOIJCFLTJV-KRWDZBQOSA-N |
SMILES isomérique |
CC1([C@@H](NCS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canonique |
CC1(C(NCS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
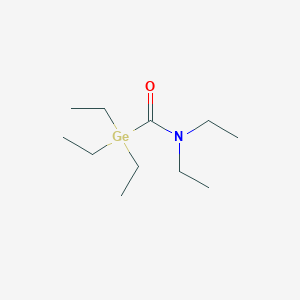
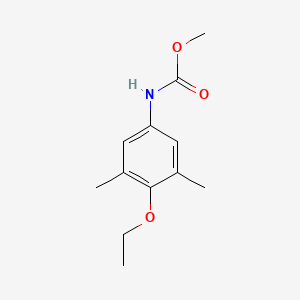
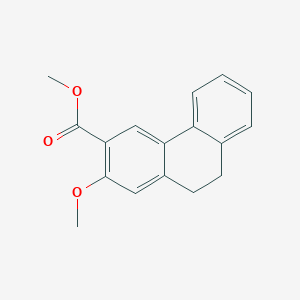

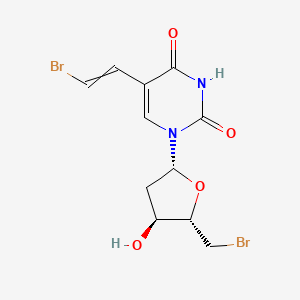
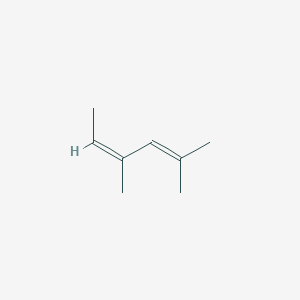
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

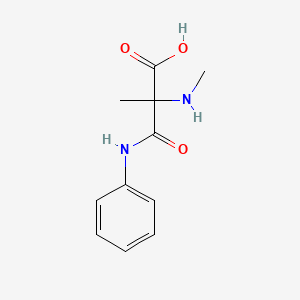
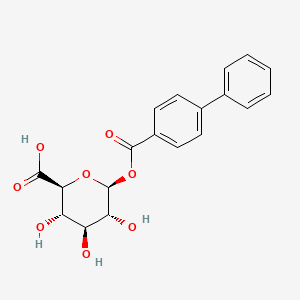
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
